molecular formula C17H19NO3 B1645208 ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate CAS No. 928708-27-4

ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate

Cat. No.: B1645208
CAS No.: 928708-27-4
M. Wt: 285.34 g/mol
InChI Key: ZIAXRSSFMLTIQH-UHFFFAOYSA-N
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Description

Ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate is an organic compound that features a pyrrole ring substituted with formyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate typically involves the condensation of 2,5-dimethylpyrrole with a suitable aldehyde, followed by esterification. One common method involves the Paal–Knorr reaction, where 2,5-hexanedione reacts with an amine to form the pyrrole ring . The formyl group is then introduced at the 3-position of the pyrrole ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve Lewis acids or bases depending on the substituent being introduced.

Major Products

    Oxidation: Conversion to ethyl [4-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate.

    Reduction: Formation of ethyl [4-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The pyrrole ring’s electronic properties also play a role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
  • Ethyl 4-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Uniqueness

Ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate is unique due to the presence of both formyl and ester functional groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for a wide range of applications in different fields.

Properties

IUPAC Name

ethyl 2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-4-21-17(20)10-14-5-7-16(8-6-14)18-12(2)9-15(11-19)13(18)3/h5-9,11H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAXRSSFMLTIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201184140
Record name Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928708-27-4
Record name Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928708-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201184140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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